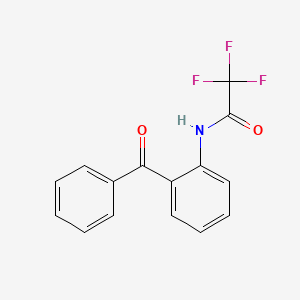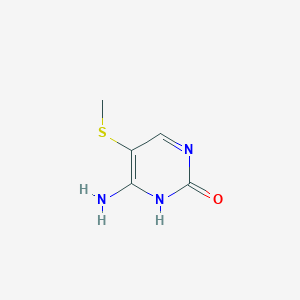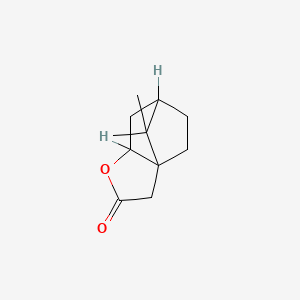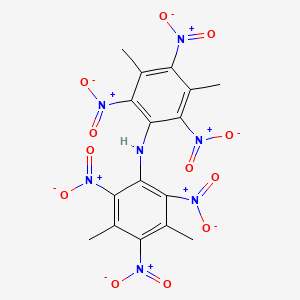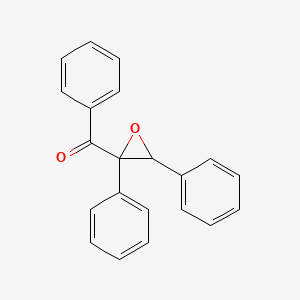
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H18N4O2 It is characterized by the presence of a cyclohexyl group, a nitroso group, and a pyridin-3-ylmethyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with nitrosyl chloride to introduce the nitroso group, followed by the addition of urea to complete the synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-1-nitro-1-(pyridin-3-ylmethyl)urea.
Reduction: Formation of 3-Cyclohexyl-1-amino-1-(pyridin-3-ylmethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexyl-1-nitroso-1-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine group at the 2-position.
3-Cyclohexyl-1-nitroso-1-(pyridin-4-ylmethyl)urea: Similar structure but with the pyridine group at the 4-position.
3-Cyclohexyl-1-nitroso-1-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
3-Cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity may result in distinct biological and chemical properties compared to its analogs .
Propiedades
Número CAS |
63712-99-2 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-nitroso-1-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H18N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,15,18) |
Clave InChI |
KKLFLNDULJXJNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CC2=CN=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


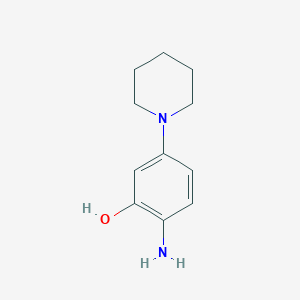

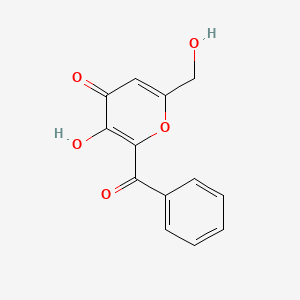


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
